5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane
CAS No.: 355408-55-8
Cat. No.: VC21325012
Molecular Formula: C9H13BO2S
Molecular Weight: 196.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 355408-55-8 |
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Molecular Formula | C9H13BO2S |
Molecular Weight | 196.08 g/mol |
IUPAC Name | 5,5-dimethyl-2-thiophen-2-yl-1,3,2-dioxaborinane |
Standard InChI | InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3 |
Standard InChI Key | OQCFQKMFRXSPPP-UHFFFAOYSA-N |
SMILES | B1(OCC(CO1)(C)C)C2=CC=CS2 |
Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=CS2 |
Introduction
Chemical Structure and Properties
5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane belongs to the class of cyclic boronic esters. Its structure consists of a thiophene ring connected at the 2-position to a 1,3,2-dioxaborinane ring system. The dioxaborinane portion contains two methyl groups at the 5-position, contributing to the compound's stability and solubility characteristics.
Structural Features
The molecular structure includes several key components:
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A five-membered thiophene heterocycle containing a sulfur atom
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A six-membered dioxaborinane ring with a central boron atom
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Two oxygen atoms forming part of the dioxaborinane ring
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Two methyl groups at the 5-position of the dioxaborinane
Property | Typical Value/Characteristic |
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Physical State | Crystalline solid at room temperature |
Color | White to off-white |
Melting Point | Typically 80-120°C for similar compounds |
Solubility | Soluble in common organic solvents (THF, DCM, toluene) |
Stability | Generally air and moisture stable compared to boronic acids |
Reactivity | Participates in transmetalation reactions |
Synthetic Approaches
General Synthesis Methods
The synthesis of 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane typically follows one of several established routes for preparing cyclic boronic esters:
From Boronic Acids
One common approach involves the condensation reaction between thiophen-2-ylboronic acid and 2,2-dimethyl-1,3-propanediol (neopentyl glycol):
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Thiophen-2-ylboronic acid is combined with 2,2-dimethyl-1,3-propanediol
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The reaction is carried out in a solvent such as toluene or benzene
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Water is removed via azeotropic distillation using a Dean-Stark apparatus
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The product is typically purified by recrystallization or column chromatography
Via Metallation and Borylation
An alternative synthesis route involves:
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Metallation of thiophene using an organolithium reagent (typically n-butyllithium)
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Reaction of the lithiated thiophene with a boron electrophile
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Subsequent treatment with neopentyl glycol to form the cyclic ester
Purification Techniques
Purification of 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane typically employs:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel with appropriate eluent mixtures
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Sublimation for high-purity requirements
Applications in Organic Chemistry
Cross-Coupling Reactions
5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane serves as an important reagent in cross-coupling chemistry, particularly in Suzuki-Miyaura reactions. The dioxaborinane functionality provides enhanced stability compared to boronic acids while maintaining sufficient reactivity for transmetalation.
Key applications include:
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Formation of biaryl compounds through coupling with aryl halides
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Synthesis of extended thiophene-containing conjugated systems
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Preparation of functionalized thiophenes for materials science applications
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Development of pharmaceutical intermediates containing the thiophene moiety
Advantages Over Other Boron Reagents
Compared to other organoboron compounds, 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane offers several advantages:
Boron Reagent Type | Advantages of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane |
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Boronic Acids | Greater stability to air and moisture; less prone to decomposition |
Boronic Acid Pinacol Esters | Comparable stability with potentially different reactivity profiles |
Trifluoroborates | Easier handling; no additional fluoride source required for reactions |
Boranes | Much less air-sensitive; less hazardous to handle |
Research Applications and Findings
Material Science Applications
Thiophene-containing compounds have significant applications in materials science, particularly in the development of:
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Organic semiconductors for electronic devices
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Conductive polymers with tunable properties
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Organic photovoltaic materials
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Sensors and responsive materials
The boronic ester functionality in 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane makes it an excellent building block for constructing more complex thiophene-based materials through controlled polymerization or stepwise synthesis.
Pharmaceutical Research
Thiophene is a privileged structure in medicinal chemistry, and organoboron compounds like 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane enable precise functionalization of this heterocycle for drug discovery efforts. The compound has potential applications in:
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Building diverse chemical libraries for drug screening
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Synthesizing bioactive compounds with thiophene cores
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Developing thiophene-containing enzyme inhibitors
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Creating fluorescent probes for biological imaging
Future Research Directions
Synthetic Methodology Development
Future research might focus on:
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Developing greener synthetic routes to 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane
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Exploring one-pot procedures for its preparation
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Investigating catalyst-free approaches to its synthesis
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Establishing flow chemistry protocols for scalable production
Expanded Applications
Potential areas for expanded application include:
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Photoredox catalysis involving thiophene-boron species
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Development of new cross-coupling methodologies specifically optimized for this compound
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Investigation of its potential in C-H functionalization chemistry
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Exploration of its utility in asymmetric synthesis
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